molecular formula C10H11ClO2 B1612335 2-Propoxybenzoyl chloride CAS No. 54090-36-7

2-Propoxybenzoyl chloride

Cat. No.: B1612335
CAS No.: 54090-36-7
M. Wt: 198.64 g/mol
InChI Key: BJMZHGBTBCQLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxybenzoyl chloride is an acyl chloride derivative featuring a benzoyl group substituted with a propoxy (-OCH₂CH₂CH₃) moiety at the 2-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 2-propoxybenzoyl group into target molecules, such as pharmaceuticals, agrochemicals, or polymers. Its structure combines the electrophilic reactivity of the acyl chloride group with the steric and electronic effects of the propoxy substituent, influencing its stability, solubility, and reaction kinetics.

Properties

CAS No.

54090-36-7

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-propoxybenzoyl chloride

InChI

InChI=1S/C10H11ClO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,2,7H2,1H3

InChI Key

BJMZHGBTBCQLNN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)Cl

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : The propoxy group in this compound is an electron-donating substituent, which may slightly deactivate the acyl chloride toward nucleophilic attack compared to electron-withdrawing groups like bromine in 2-[(4-bromobenzyl)oxy]benzoyl chloride .
  • Solubility: Alkoxy substituents (e.g., propoxy) generally improve solubility in organic solvents compared to aryloxy groups (e.g., phenoxy) due to reduced polarity .
  • Stability: Brominated derivatives (e.g., 2-[(4-bromobenzyl)oxy]benzoyl chloride) exhibit enhanced stability under storage (-20°C for 1–2 years) compared to non-halogenated analogs, likely due to decreased hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.